(2E)-3-mesityl-1-phenylprop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVYLKSZJDQAE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Overview :
(2E)-3-mesityl-1-phenylprop-2-en-1-one serves as an important intermediate in organic synthesis. Its conjugated system and functional groups allow for diverse chemical transformations.
Synthetic Routes :
The compound is commonly synthesized through the Claisen-Schmidt condensation reaction between acetophenone and mesityl aldehyde, utilizing bases such as sodium hydroxide or potassium hydroxide in ethanol or methanol solvents at room temperature or slightly elevated temperatures.
Key Features :
- Molecular Formula : C18H18O
- Boiling Point : Approximately 250 °C
- Density : 1.049 g/cm³
Biological Applications
Biological Activities :
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Properties : Demonstrated potential in inhibiting inflammatory pathways.
- Antimicrobial Effects : Exhibits activity against various microbial strains.
- Anticancer Potential : Studies suggest efficacy in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition .
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of chalcones, this compound was tested against COX enzymes, showing promising results in reducing inflammation markers .
Medicinal Chemistry
Therapeutic Potential :
The compound is being explored as a potential therapeutic agent due to its biological activities. Ongoing research is focused on its mechanisms of action, particularly its ability to interact with molecular targets involved in disease processes.
Mechanism of Action:
The α,β-unsaturated carbonyl system allows this compound to act as a Michael acceptor, facilitating reactions with nucleophiles that can modulate various biochemical pathways involved in inflammation and cancer progression.
Industrial Applications
Uses in Industry :
this compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones (1,3-diarylprop-2-en-1-ones) exhibit diverse pharmacological and material science applications, with their properties modulated by substituent electronic and steric effects. Below is a comparative analysis of (2E)-3-mesityl-1-phenylprop-2-en-1-one with structurally analogous derivatives:
Structural and Electronic Comparisons
Research Findings and Implications
Crystal Engineering : The mesityl compound’s weak hydrogen-bonding network contrasts with stronger interactions in methoxy-rich analogs (e.g., ), impacting solubility and melting points .
Steric vs. Electronic Effects : While bulky substituents (e.g., mesityl) favor stable crystal lattices , electron-donating groups (e.g., methoxy) enhance bioactivity .
Synthetic Flexibility : Modular synthesis of chalcones allows tailored substitution for drug discovery or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
